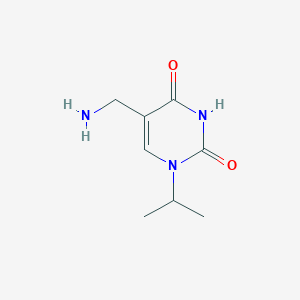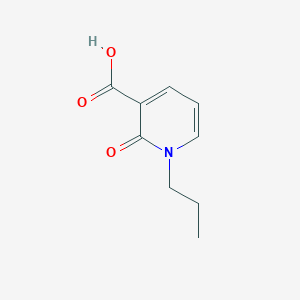
2-Oxo-1-propyl-1,2-dihydropyridin-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1-propyl-1,2-dihydropyridin-3-carboxylic acid is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include refluxing the mixture with vigorous stirring and subsequent acidification to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve one-pot synthesis techniques, where intermediates are not isolated but rather transformed directly into the final product. This approach enhances efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1-propyl-1,2-dihydropyridin-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common substitution reactions include alkylation and acylation, often using alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted dihydropyridine derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
2-Oxo-1-propyl-1,2-dihydropyridin-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its neuroprotective and hypolipidemic effects.
Industry: Utilized as a complexating agent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Oxo-1-propyl-1,2-dihydropyridin-3-carboxylic acid involves its interaction with specific molecular targets. It acts as a ligand, binding to metal ions and forming stable complexes. This property is particularly useful in pharmaceuticals, where it can enhance the bioavailability of certain drugs .
Comparison with Similar Compounds
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
- 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid
- 2-Oxo-1,2-dihydropyridine-4-carboxylic acid
Comparison: Compared to its analogs, 2-Oxo-1-propyl-1,2-dihydropyridin-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its interaction with biological membranes .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-oxo-1-propylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-2-5-10-6-3-4-7(8(10)11)9(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) |
InChI Key |
KNNLKFXXFQAODX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC=C(C1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Aminomethyl)cyclopentyl]acetamide](/img/structure/B13188980.png)
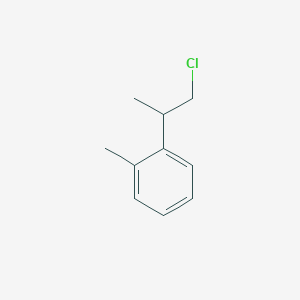
![N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13188997.png)
![3-Amino-2-ethyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13188998.png)
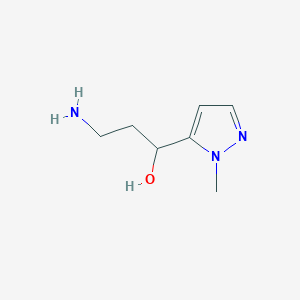
![N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide](/img/structure/B13189001.png)
![7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13189003.png)
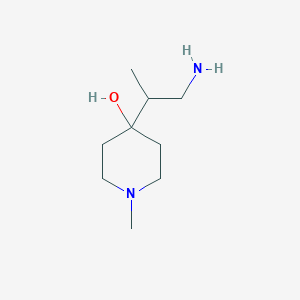
![6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B13189008.png)
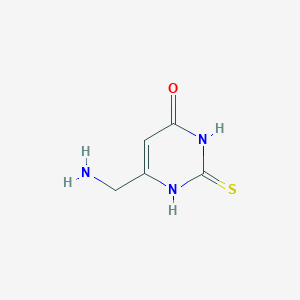
![2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL](/img/structure/B13189020.png)
![4-[(2-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13189024.png)

